molecular formula C12H15FO B14841034 2-Cyclopropoxy-1-fluoro-3-isopropylbenzene

2-Cyclopropoxy-1-fluoro-3-isopropylbenzene

Cat. No.: B14841034
M. Wt: 194.24 g/mol
InChI Key: VKHONWYOQLKWOT-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The cyclopropoxy group can be added through a nucleophilic substitution reaction, and the isopropyl group can be introduced via Friedel-Crafts alkylation .

Industrial Production Methods

In industrial settings, the production of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-1-fluoro-4-(propan-2-yl)benzene
  • 2-Cyclopropoxy-1-chloro-3-(propan-2-yl)benzene
  • 2-Cyclopropoxy-1-bromo-3-(propan-2-yl)benzene

Uniqueness

2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

2-cyclopropyloxy-1-fluoro-3-propan-2-ylbenzene

InChI

InChI=1S/C12H15FO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

VKHONWYOQLKWOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)OC2CC2

Origin of Product

United States

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